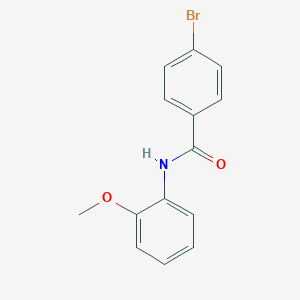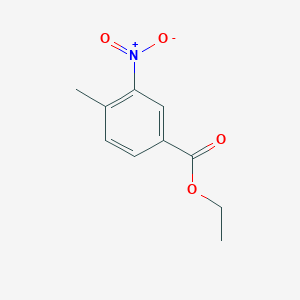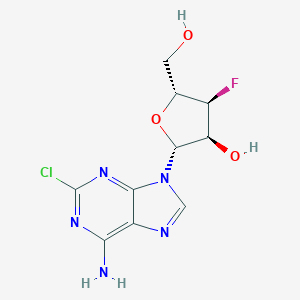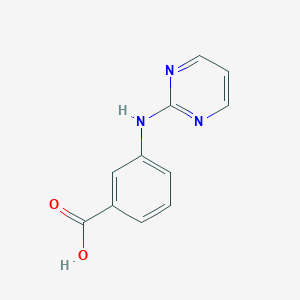
3-(嘧啶-2-基氨基)苯甲酸
描述
3-(Pyrimidin-2-ylamino)benzoic acid is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is a derivative of benzoic acid, where the amino group is substituted with a pyrimidin-2-yl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
科学研究应用
3-(Pyrimidin-2-ylamino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of 3-(Pyrimidin-2-ylamino)benzoic acid is the Retinoid X Receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .
Mode of Action
3-(Pyrimidin-2-ylamino)benzoic acid interacts with RXRα as an antagonist . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα in a dose-dependent manner .
Biochemical Pathways
It is known that the compound’s antagonistic action on rxrα leads to alterations in the expression and biological function of this receptor . This can have downstream effects on various cellular processes, including those involved in cancer development .
Result of Action
The binding of 3-(Pyrimidin-2-ylamino)benzoic acid to RXRα leads to time- and dose-dependent cleavage of poly ADP-ribose polymerase . It also significantly stimulates caspase-3 activity . These actions lead to RXRα-dependent apoptosis, or programmed cell death . This makes the compound a potential anticancer agent .
生化分析
Biochemical Properties
3-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is crucial in the regulation of gene expression and cellular differentiation . Additionally, 3-(Pyrimidin-2-ylamino)benzoic acid has been shown to bind selectively to RXRα with submicromolar affinity, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(Pyrimidin-2-ylamino)benzoic acid on various cell types and cellular processes are profound. It has been demonstrated to inhibit the proliferation of human cancer cell lines such as HepG2 and A549, while exhibiting low cytotoxicity in normal cells like LO2 and MRC-5 . This compound influences cell function by inducing apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase . Furthermore, 3-(Pyrimidin-2-ylamino)benzoic acid affects cell signaling pathways by inhibiting 9-cis-retinoic acid-induced activity in a dose-dependent manner .
Molecular Mechanism
At the molecular level, 3-(Pyrimidin-2-ylamino)benzoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to RXRα, inhibiting its activity and leading to changes in gene expression . The compound’s binding to RXRα is characterized by submicromolar affinity, which suggests a strong and specific interaction . Additionally, 3-(Pyrimidin-2-ylamino)benzoic acid induces apoptosis by stimulating caspase-3 activity and promoting the cleavage of poly ADP-ribose polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrimidin-2-ylamino)benzoic acid have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 3-(Pyrimidin-2-ylamino)benzoic acid induces time-dependent cleavage of poly ADP-ribose polymerase and stimulates caspase-3 activity, leading to apoptosis . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of 3-(Pyrimidin-2-ylamino)benzoic acid vary with different dosages in animal models. Studies have indicated that the compound exhibits potent anti-proliferative activity against cancer cells at low concentrations, while higher doses may lead to toxic or adverse effects . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(Pyrimidin-2-ylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with RXRα plays a crucial role in modulating gene expression and cellular metabolism . Additionally, 3-(Pyrimidin-2-ylamino)benzoic acid may influence other metabolic pathways through its effects on enzyme activity and protein interactions.
Transport and Distribution
The transport and distribution of 3-(Pyrimidin-2-ylamino)benzoic acid within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution can provide insights into the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
3-(Pyrimidin-2-ylamino)benzoic acid’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 2-aminopyrimidine with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 3-(Pyrimidin-2-ylamino)benzoic acid .
Industrial Production Methods
化学反应分析
Types of Reactions
3-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 3-(Pyrimidin-2-ylamino)benzoic acid .
相似化合物的比较
Similar Compounds
4-(Pyrimidin-2-ylamino)benzoic acid: Similar structure but with the amino group at the 4-position.
3-(Pyrimidin-2-ylamino)benzohydrazide: A derivative with a hydrazide group instead of a carboxylic acid group.
2-(Pyrimidin-2-ylamino)benzoic acid: Similar structure but with the amino group at the 2-position
Uniqueness
3-(Pyrimidin-2-ylamino)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrimidin-2-ylamino group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .
属性
IUPAC Name |
3-(pyrimidin-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQTGJTDPBYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198195-06-1 | |
| Record name | 3-[(pyrimidin-2-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)
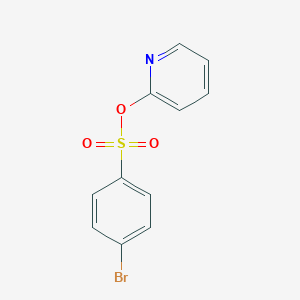
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
![2-Butenal, 2-methyl-4-[3a,4,5,7-tetrahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, [1R-[1alpha,1(Z),3abeta,5alpha,14aS*]]-](/img/structure/B173392.png)

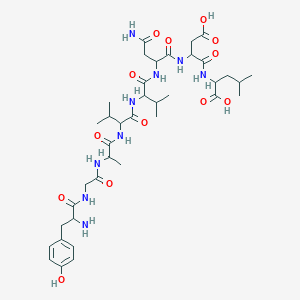

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)
